5-Amino-2,3-dicyano-1,4-naphthoquinone
Overview
Description
Synthesis Analysis
The synthesis of 5-amino-2,3-dicyano-1,4-naphthoquinone involves several key steps, including the Diels-Alder reactions of its derivatives with different dienes to afford corresponding adducts. These adducts can be further oxidized under alkaline conditions to convert into quinones. For instance, the reaction of 5-amino-2,3-dicyano-1,4-naphthoquinone with arylamines produces a variety of derivatives, indicating the compound's versatility in forming dyes for optical information-recording media (Takagi et al., 1985).
Molecular Structure Analysis
Structural analysis of 5-amino-2,3-dicyano-1,4-naphthoquinone and its derivatives provides insights into their chemical behavior. The solid-state structure of related derivatives, such as bis(alkyl/arylamino)1,4-benzoquinones, lacks intra-molecular hydrogen bonding between the carbonyl and amine groups, which influences their electrochemical properties (Bayen et al., 2007).
Chemical Reactions and Properties
5-Amino-2,3-dicyano-1,4-naphthoquinone undergoes various chemical reactions, forming complexes with arylamines and exhibiting charge-transfer complexation. These reactions lead to the formation of compounds with potential applications in dye synthesis and material science (Hassan et al., 1993). Its electrooxidation at different electrodes results in functionalized polymer films, indicating its utility in conducting polymers (Pham et al., 1998).
Physical Properties Analysis
The physical properties of 5-amino-2,3-dicyano-1,4-naphthoquinone derivatives, such as their fluorescence and thermal stability, have been studied. For example, complexes bearing pendant 2-chloro-3-amino-1,4-naphthoquinone groups exhibit strong fluorescence emission bands, suggesting their potential in optical applications (Verma & Singh, 2015).
Chemical Properties Analysis
The chemical properties of 5-amino-2,3-dicyano-1,4-naphthoquinone, including its ability to form molecular complexes with aromatic anilines, have been explored. These complexes demonstrate new charge-transfer bands in the visible region, showcasing the compound's interaction with various donors (Budni & Jayadevappa, 1988).
Scientific Research Applications
Optical Information-Recording Media
5-Amino-2,3-dicyano-1,4-naphthoquinone, through its derivatives, has been used in the development of dyes suitable for optical information-recording media. The reaction of this compound with arylamines leads to the formation of several derivatives. Some of these derivatives exhibit properties that make them useful as dyes in optical media for semiconductor lasers (Takagi, Matsuoka, Kubo, & Kitao, 1985).
Antibacterial Activity
A series of 1,4-naphthoquinones, including derivatives of 5-Amino-2,3-dicyano-1,4-naphthoquinone, have demonstrated significant antibacterial activity. These compounds were tested against a range of Gram-positive and Gram-negative bacteria, showing potential for application in antibiotic therapy (Riffel, Medina, Stefani, Santos, Bizani, & Brandelli, 2002).
Anticancer Properties
1,4-Naphthoquinones are key building blocks in organic synthesis for pharmaceutically active agents. Derivatives of 5-Amino-2,3-dicyano-1,4-naphthoquinone have shown potent cytotoxic activity against various human cancer cell lines. These compounds have been found to induce apoptosis and arrest the cell cycle, suggesting their potential as anticancer agents (Ravichandiran, Subramaniyan, Kim, Kim, Park, Shim, & Yoo, 2019).
Synthesis of Heterocyclic Naphthoquinone Derivatives
The synthesis of heterocyclic naphthoquinone derivatives and their antimicrobial activity have been explored. These derivatives, particularly those with S, N-containing heterocycles, are important in the search for new drugs. Some derivatives have shown selective antibacterial activity against Staphylococcus aureus and Mycobacterium luteum (Shakh, Romanenko, Slesarchuk, Syngaevsky, Kovalchuk, Bolibrukh, Karkhut, Bolibrukh, Gubytska, Komarovska-Porokhnyavets, Polovkovych, & Novikov, 2017).
Electrosynthesis of Conducting Polymers
Electrooxidation of 5-amino-1,4-naphthoquinone leads to the formation of functionalized polymer films. These films have been identified as poly(5-amino-1,4-naphthoquinone), a type of conducting polymer with potential applications in electronics (Pham, Piro, Bazzaoui, Hedayatullah, Lacroix, Novák, & Haas, 1998).
Safety And Hazards
properties
IUPAC Name |
5-amino-1,4-dioxonaphthalene-2,3-dicarbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5N3O2/c13-4-7-8(5-14)12(17)10-6(11(7)16)2-1-3-9(10)15/h1-3H,15H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBGDHHYNYTXFH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=O)C(=C(C2=O)C#N)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40346671 | |
Record name | 5-Amino-2,3-dicyano-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2,3-dicyano-1,4-naphthoquinone | |
CAS RN |
68217-29-8 | |
Record name | 5-Amino-2,3-dicyano-1,4-naphthoquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40346671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Amino-2,3-dicyano-1,4-naphthoquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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